tert-Butyl (5-formylthiazol-2-yl)(methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)12(4)8-11-5-7(6-13)16-8/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXSPWBNOLKKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (5-formylthiazol-2-yl)(methyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 5-formylthiazole with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-formylthiazol-2-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (5-formylthiazol-2-yl)(methyl)carbamate has been investigated for its potential therapeutic properties. It acts as an inhibitor or modulator of various enzymes and receptors involved in metabolic pathways. This interaction is crucial for the development of drugs targeting diseases such as cancer and metabolic disorders. The compound's ability to form covalent bonds with nucleophilic residues in proteins enhances its role as a pharmacological agent .
Biochemical Assays
This compound is utilized in biochemical assays to study enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it suitable for probing biological pathways, aiding researchers in understanding complex biochemical processes. For instance, studies have shown that derivatives of thiazole compounds can inhibit specific protein kinases, which are vital in regulating cellular functions and signaling pathways .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its functional groups allow for various chemical transformations under mild conditions, facilitating the formation of desired products without decomposing sensitive functional groups.
Case Studies
Several studies highlight the applications and effects of this compound:
- Inhibition of Protein Kinases : Research indicates that thiazole derivatives similar to this compound can effectively inhibit protein kinases associated with cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells .
- Enzyme Activity Modulation : A study demonstrated that this compound could modulate the activity of enzymes involved in neurotransmitter release, suggesting its potential use in treating neurological disorders.
- Synthesis of Novel Compounds : The compound has been used as a building block for synthesizing novel thiazole-based pharmaceuticals, showcasing its versatility in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl (5-formylthiazol-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The thiazole ring can also participate in π-π interactions with aromatic residues, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Reactivity: The formyl group in the target compound distinguishes it from bromo, hydroxymethyl, and cyano derivatives. The -CHO group is highly electrophilic, enabling reactions like Schiff base formation, which are critical in synthesizing imine-linked conjugates . In contrast, bromo-substituted analogs (e.g., CAS 405939-39-1) are tailored for Suzuki-Miyaura cross-coupling reactions .
Biological Activity : Compounds with hydroxyl(aryl)methyl substituents (e.g., 2f, 2g in ) exhibit antifungal properties, but the formyl derivative’s bioactivity remains uncharacterized in the provided data .
Synthetic Utility : The target compound’s formyl group offers a strategic handle for constructing larger molecules, such as CDK9 inhibitors (e.g., acyl derivatives in ) or pesticidal agents (e.g., halogenated analogs in ) .
Physicochemical and Spectral Comparisons
Table 2: Analytical Data for Selected Compounds
Key Observations:
- The target compound lacks reported melting point or chromatographic data, limiting direct comparisons. However, acyl-substituted analogs (e.g., propionyl derivative in ) show higher melting points (~97–103°C), likely due to stronger intermolecular interactions .
- Mass spectrometry (HR-ESI) is consistently used to confirm molecular integrity across analogs .
Biological Activity
Tert-butyl (5-formylthiazol-2-yl)(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-formylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is performed under inert conditions to minimize side reactions:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of enzyme activity. Additionally, the thiazole ring may participate in π-π interactions with aromatic residues, enhancing its biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or function .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The formyl group allows for specific interactions that can inhibit enzymes involved in various metabolic pathways. For example, it has been noted that similar compounds can act as inhibitors of β-secretase and acetylcholinesterase, which are critical in neurodegenerative diseases like Alzheimer's .
Research Findings
A study demonstrated that derivatives of thiazole compounds could significantly reduce the levels of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : In vitro studies showed that thiazole derivatives could protect astrocytes from amyloid beta-induced toxicity by reducing oxidative stress markers like malondialdehyde (MDA) .
- Antimicrobial Activity : A series of thiazole derivatives were tested against various bacterial strains, demonstrating significant inhibition at low concentrations .
Q & A
Q. What are the common synthetic routes for tert-Butyl (5-formylthiazol-2-yl)(methyl)carbamate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with functionalization of the thiazole ring. For example:
- Step 1 : Introduction of the methylcarbamate group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .
- Step 2 : Formylation at the 5-position of the thiazole ring using reagents like POCl₃/DMF (Vilsmeier-Haack reaction) .
- Characterization : Intermediates are validated using ¹H/¹³C NMR (e.g., thiazole protons at δ 6.5–8.5 ppm, tert-butyl group at δ 1.3–1.5 ppm) and HR-ESI-MS (e.g., [M+H]⁺ for C₁₁H₁₆N₂O₃S: calculated 257.09, observed 257.10) .
Q. What safety precautions are critical when handling this compound?
- Hazards : Based on structural analogs, it may cause skin/eye irritation (H315, H319) or respiratory tract irritation (H335) .
- Protective Measures : Use nitrile gloves, fume hoods, and respiratory protection (e.g., N95 masks) during synthesis. Avoid contact with moisture to prevent decomposition .
- First Aid : For skin exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. How is the compound purified, and what solvents are optimal for crystallization?
- Purification : Column chromatography (silica gel) with gradients like dichloromethane/methanol (30:1) removes impurities .
- Crystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to enhance crystal lattice formation. Slow evaporation at 4°C improves yield .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural confirmation?
- Case Study : If the formyl proton (δ ~9.5–10 ppm) is obscured by solvent peaks, use deuterated DMSO or acetone for better resolution .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for ¹³C shifts) .
- Alternative Techniques : 2D NMR (HSQC, HMBC) confirms connectivity between the thiazole ring and carbamate group .
Q. What strategies optimize low yields in the formylation step?
Q. How can structure-activity relationships (SAR) guide its application in medicinal chemistry?
-
Key Modifications :
Position Modification Biological Impact 5-formyl Reduction to -CH₂OH Increased solubility Thiazole ring Halogen substitution Enhanced antifungal activity -
Assay Design : Test against fungal pathogens (e.g., Candida albicans) using broth microdilution (MIC values) and compare with analogs like tert-butyl (5-fluorothiazol-2-yl) derivatives .
Q. What computational methods predict its reactivity in nucleophilic environments?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., formyl carbon) prone to nucleophilic attack .
- Molecular Dynamics : Simulate hydrolysis pathways in aqueous buffers (pH 7.4) to assess stability .
Data Contradictions and Resolution
Q. How to address discrepancies in reported toxicity profiles of similar carbamates?
- Example : While some analogs show low acute toxicity (oral LD₅₀ > 2000 mg/kg), others cause respiratory irritation.
- Resolution : Conduct species-specific assays (e.g., zebrafish models) and compare metabolic pathways using LC-MS to identify toxic metabolites .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
